N-Methylisoleucine
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Overview
Description
N-Methylisoleucine is an isoleucine derivative where one of the hydrogens attached to the α-nitrogen is substituted by a methyl group . This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.19950 g/mol . This compound is a significant compound in the field of metabolomics and has been identified as a potential biomarker in various biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylisoleucine can be synthesized through the methylation of isoleucine. The process involves the reaction of isoleucine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Methylisoleucine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to isoleucine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-Methylisoleucine has several applications in scientific research:
Metabolomics: It serves as a biomarker in metabolomic studies, particularly in the context of rheumatoid arthritis and methotrexate response.
Biological Studies: It is used to study protein dynamics, allosteric mechanisms, and binding interactions in proteins.
Medical Research: Its role as a biomarker makes it valuable in the diagnosis and monitoring of diseases.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and as a precursor in chemical reactions.
Mechanism of Action
N-Methylisoleucine exerts its effects by interacting with specific molecular targets and pathways. It has been identified as a discriminatory biomarker in both plasma and red blood cells, indicating its role in metabolic pathways . The exact mechanism involves its incorporation into metabolic processes, where it influences the levels of other metabolites and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Methylleucine: Similar in structure but derived from leucine instead of isoleucine.
N-Methylvaline: Another methylated amino acid with similar properties.
Uniqueness
N-Methylisoleucine is unique due to its specific role in metabolomics and its potential as a biomarker for rheumatoid arthritis and methotrexate response . Its structural similarity to isoleucine allows it to participate in similar biochemical pathways, but the methylation adds distinct properties that make it valuable in research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-(methylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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